REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.C([O-])(=O)C.[NH4+].[N+:19]([CH2:22][CH3:23])([O-:21])=[O:20]>>[N+:19]([CH:22]([CH3:23])[CH2:10][C:9]1[CH:12]=[CH:13][C:6]([N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)=[CH:7][CH:8]=1)([O-:21])=[O:20] |f:1.2|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
nitroethane
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting solid is dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with water (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic portion is dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(CC1=CC=C(C=C1)N1N=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |